molecular formula C2H6N2Sn B14750709 1,3,2-Diazastannolidine CAS No. 1120-60-1

1,3,2-Diazastannolidine

Cat. No.: B14750709
CAS No.: 1120-60-1
M. Wt: 176.79 g/mol
InChI Key: VQYNQVZSOUMGDD-UHFFFAOYSA-N
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Description

1,3,2-Diazastannolidine is a unique organotin compound characterized by a five-membered ring containing two nitrogen atoms and one tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Diazastannolidine can be synthesized through several methods. One common approach involves the reaction of stannous chloride with a diamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Diazastannolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tin atom in the compound can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, often leading to the formation of tin-hydride bonds.

    Substitution: Substituted derivatives where the tin atom is replaced by other functional groups.

Scientific Research Applications

1,3,2-Diazastannolidine has found applications in various scientific research fields:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,2-Diazastannolidine involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates catalytic reactions, particularly in organic synthesis. The compound’s unique structure allows it to interact with molecular targets, leading to the formation of new chemical bonds and the transformation of substrates.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds also contain nitrogen atoms in a five-membered ring but lack the tin atom.

    1,3,2-Diazaphospholenes: Similar in structure but contain a phosphorus atom instead of tin.

    1,2-Diazastannolines: Contain a similar ring structure but with different substitution patterns.

Uniqueness

1,3,2-Diazastannolidine is unique due to the presence of the tin atom, which imparts distinct chemical reactivity and catalytic properties. This makes it particularly valuable in applications requiring specific coordination chemistry and catalytic activity.

Properties

CAS No.

1120-60-1

Molecular Formula

C2H6N2Sn

Molecular Weight

176.79 g/mol

IUPAC Name

1,3,2λ2-diazastannolidine

InChI

InChI=1S/C2H6N2.Sn/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2

InChI Key

VQYNQVZSOUMGDD-UHFFFAOYSA-N

Canonical SMILES

C1CN[Sn]N1

Origin of Product

United States

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